molecular formula C17H14FN3O2 B7456804 N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide

N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide

Cat. No.: B7456804
M. Wt: 311.31 g/mol
InChI Key: RMKFZZGZMQAZJY-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-methylaniline and 2-oxoquinoxaline.

    Acylation Reaction: 2-fluoro-4-methylaniline is acylated with 2-oxoquinoxaline-1-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide can undergo oxidation reactions to form corresponding quinoxaline N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is being evaluated for its efficacy and safety in preclinical and clinical studies.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
  • N-(2-bromo-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
  • N-(2-methyl-4-fluorophenyl)-2-(2-oxoquinoxalin-1-yl)acetamide

Comparison: N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-6-7-13(12(18)8-11)20-16(22)10-21-15-5-3-2-4-14(15)19-9-17(21)23/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKFZZGZMQAZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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